1,3,4,6,8,13-Hexahydroxy-10,11-dimethylphenanthro[1,10,9,8-opqra]perylene-7,14-dione P-conformer
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Overview
Description
1,3,4,6,8,13-Hexahydroxy-10,11-dimethylphenanthro[1,10,9,8-opqra]perylene-7,14-dione P-conformer is a complex organic compound with the molecular formula C30H16O8 . This compound is known for its unique structural properties and has been studied for various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1,3,4,6,8,13-Hexahydroxy-10,11-dimethylphenanthro[1,10,9,8-opqra]perylene-7,14-dione P-conformer involves multiple steps and specific reaction conditions. One common synthetic route includes the use of hypericin as a precursor . The process typically involves the following steps:
Oxidation: Hypericin undergoes oxidation to form the desired compound.
Purification: The product is then purified using chromatographic techniques to obtain the pure compound.
Chemical Reactions Analysis
1,3,4,6,8,13-Hexahydroxy-10,11-dimethylphenanthro[1,10,9,8-opqra]perylene-7,14-dione P-conformer undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl groups, using reagents like acyl chlorides or alkyl halides.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the reactions .
Scientific Research Applications
1,3,4,6,8,13-Hexahydroxy-10,11-dimethylphenanthro[1,10,9,8-opqra]perylene-7,14-dione P-conformer has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 1,3,4,6,8,13-Hexahydroxy-10,11-dimethylphenanthro[1,10,9,8-opqra]perylene-7,14-dione P-conformer involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to various biological effects . For example, it has been shown to inhibit the ATG4B enzyme, which plays a role in autophagy .
Comparison with Similar Compounds
1,3,4,6,8,13-Hexahydroxy-10,11-dimethylphenanthro[1,10,9,8-opqra]perylene-7,14-dione P-conformer can be compared with similar compounds such as hypericin and emodin anthrone . While hypericin shares a similar structural framework, it differs in its specific functional groups and biological activities. Emodin anthrone, on the other hand, is a precursor to hypericin and has distinct chemical properties and applications .
Properties
Molecular Formula |
C30H16O8 |
---|---|
Molecular Weight |
504.4 g/mol |
IUPAC Name |
7,9,11,20,22,24-hexahydroxy-13,16-dimethyloctacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1(27),2(28),3,6,8,10,12,14,16,19,21,23,25-tridecaene-5,18-dione |
InChI |
InChI=1S/C30H16O8/c1-7-3-9(31)19-23-15(7)16-8(2)4-10(32)20-24(16)28-26-18(12(34)6-14(36)22(26)30(20)38)17-11(33)5-13(35)21(29(19)37)25(17)27(23)28/h3-6,31,34-38H,1-2H3 |
InChI Key |
UHJAFZZGOSOFFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C3=C4C5=C(C(=O)C=C(C5=C2O)O)C6=C7C4=C8C(=C13)C(=CC(=O)C8=C(C7=C(C=C6O)O)O)C)O |
Origin of Product |
United States |
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